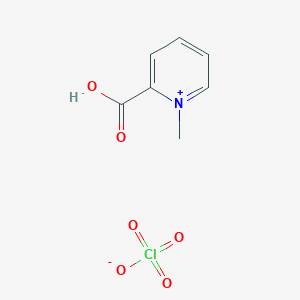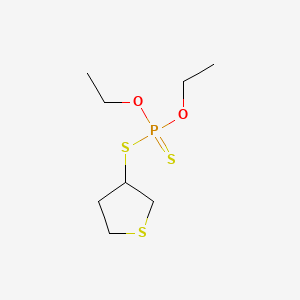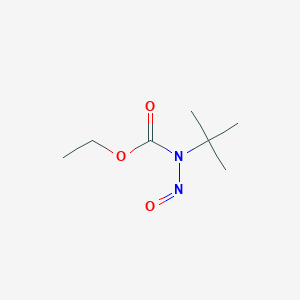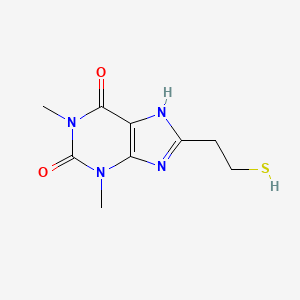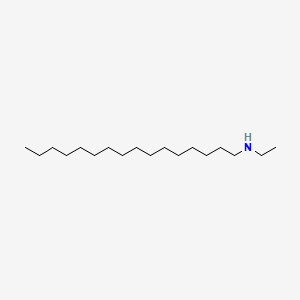
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family This compound is characterized by a benzene ring fused to a diazepine ring, which contains nitrogen atoms at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatoic anhydride with an α-amino ester to form the core structure of the benzodiazepine. Potassium carbonate is often used as a base for selective alkylation at the N1 position, while lithiated 2-ethylacetanilide is used for N4 alkylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of aminobenzophenones as starting materials, followed by a series of reactions including acylation and intramolecular cyclization .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein synthesis.
Industry: It is used in the development of new pharmaceuticals and as a precursor for other benzodiazepine derivatives.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the expression of the oncogene c-Myc by preventing the formation of polysomes, thereby inhibiting protein synthesis . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Another benzodiazepine derivative with similar structural features.
Uniqueness
1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern and its potential as an anticancer agent. Unlike other benzodiazepines primarily used for their anxiolytic and sedative properties, this compound’s ability to inhibit protein synthesis and induce apoptosis in cancer cells sets it apart.
Eigenschaften
CAS-Nummer |
5973-20-6 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1-benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-10-17-16(20)13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20) |
InChI-Schlüssel |
BZJHEQQAJDSYGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C2=CC=CC=C2C(=O)N1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


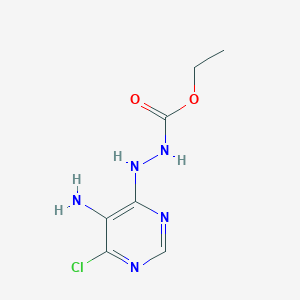
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)

![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)


